1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol is an organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the pyrimidine ring. Finally, reduction of the keto group using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride results in the formation of the desired ethanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylacetaldehyde or 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylacetic acid.

Reduction: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol has been studied for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. The compound's ability to inhibit IDH could lead to the development of targeted therapies for tumors characterized by IDH mutations .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Studies have demonstrated that pyrimidine derivatives can inhibit bacterial growth, suggesting that this compound may be effective against certain pathogens . This property is particularly valuable in the development of new antibiotics.

Neuropharmacological Applications

Cognitive Enhancers

There is growing interest in the neuropharmacological effects of pyrimidine derivatives. Preliminary studies suggest that compounds like this compound may enhance cognitive functions and could be investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease . The modulation of neurotransmitter systems by such compounds could contribute to improved cognitive performance.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of 2-aminopyridine with specific alkoxyvinyl trichloromethyl ketones in anhydrous ethanol under reflux conditions. This method yields high purity and efficiency, making it suitable for further modifications to develop new derivatives with enhanced biological activities .

Derivative Exploration

The exploration of derivatives based on this compound is crucial for improving its pharmacological profile. Modifications at the methoxy group or the pyrimidine ring can lead to compounds with better efficacy and lower toxicity profiles, expanding their therapeutic applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of the target proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylmethanol

- 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylpropanol

- 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylbutanol

Comparison: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the ethanol group may enhance its solubility and reactivity, making it more suitable for certain applications .

Biologische Aktivität

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

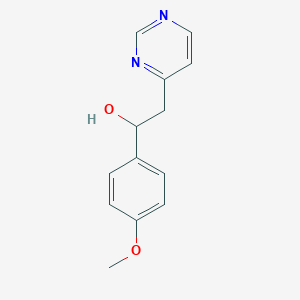

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with a 4-methoxyphenyl group, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological activity through various mechanisms, including:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism and is a target for diabetes treatment .

- Anticancer Activity : Analogous compounds have shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | IC50 (µM) | Cell Line/Target | Reference |

|---|---|---|---|

| DPP-4 Inhibition | 12.5 | Human pancreatic cells | |

| Antiproliferative | 5.03 - 7.88 | A172, B16F10, MDA-MB-231 | |

| COX-2 Inhibition | 4.6 | Human colon cancer cells |

Case Studies

- DPP-4 Inhibition and Diabetes Management : A study demonstrated that derivatives of pyrimidine, including those similar to this compound, effectively inhibit DPP-4, leading to increased levels of incretin hormones and improved glycemic control in diabetic models .

- Anticancer Properties : Research on related compounds revealed significant antiproliferative effects against various cancer cell lines. For instance, the compound exhibited IC50 values ranging from 5.03 µM to 7.88 µM across different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

- Inhibition of COX Enzymes : The compound's structural analogs have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes and cancer progression. An IC50 value of 4.6 µM indicates strong potential for therapeutic applications in inflammation and cancer .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZMQADLRAVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340488 | |

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185848-10-6 | |

| Record name | α-(4-Methoxyphenyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185848-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.